molecular formula C10H8Cl2N2S B12970125 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B12970125
M. Wt: 259.15 g/mol
InChI Key: JSBFPXZCSZOJAE-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives, which are then further modified to obtain the desired pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and robust synthetic routes. For example, a practical synthesis of related compounds involves steps such as bromination, chlorination, and cyclization, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 2-Thioxopyrimidine derivatives

Uniqueness

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and thiophene moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

12-chloro-10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-4-7-13-9(12)8-5-2-1-3-6(5)15-10(8)14-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFPXZCSZOJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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